molecular formula C7H15NO2S B13172534 (1-Ethylcyclobutyl)methanesulfonamide

(1-Ethylcyclobutyl)methanesulfonamide

Cat. No.: B13172534
M. Wt: 177.27 g/mol
InChI Key: ADYSCLYJVCYNGO-UHFFFAOYSA-N
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Description

(1-Ethylcyclobutyl)methanesulfonamide is a chemical compound with the molecular formula C₇H₁₅NO₂S and a molecular weight of 177.26 g/mol . It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylcyclobutyl)methanesulfonamide typically involves the reaction of 1-ethylcyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-Ethylcyclobutyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Ethylcyclobutyl)methanesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Ethylcyclobutyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1-Methylcyclobutyl)methanesulfonamide
  • (1-Propylcyclobutyl)methanesulfonamide
  • (1-Butylcyclobutyl)methanesulfonamide

Uniqueness

(1-Ethylcyclobutyl)methanesulfonamide is unique due to its specific ethyl group attached to the cyclobutyl ring, which can influence its chemical reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are desired .

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

(1-ethylcyclobutyl)methanesulfonamide

InChI

InChI=1S/C7H15NO2S/c1-2-7(4-3-5-7)6-11(8,9)10/h2-6H2,1H3,(H2,8,9,10)

InChI Key

ADYSCLYJVCYNGO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1)CS(=O)(=O)N

Origin of Product

United States

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